

# Biomarkers for BMS-986115 Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo efficacy biomarkers for **BMS-986115**, a potent pan-Notch inhibitor, and other Notch pathway inhibitors. The information is intended to aid researchers and drug development professionals in designing and interpreting preclinical and clinical studies targeting the Notch signaling pathway.

# Introduction to BMS-986115 and the Notch Signaling Pathway

**BMS-986115** is an orally active, selective inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ-secretase, **BMS-986115** prevents the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4).[1] The Notch pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the development and progression of various cancers. Inhibition of this pathway can lead to decreased tumor cell proliferation and survival.[1][2]

## Comparative Analysis of In Vivo Efficacy Biomarkers

The efficacy of Notch inhibitors can be monitored by measuring the modulation of downstream targets in the signaling pathway. This section compares the key pharmacodynamic (PD)



biomarkers for **BMS-986115** and two other clinical-stage Notch inhibitors, AL101 (a γ-secretase inhibitor) and brontictuzumab (a monoclonal antibody targeting Notch1).

### **Quantitative Biomarker and Clinical Efficacy Data**

The following table summarizes the available quantitative data on biomarker modulation and clinical response for **BMS-986115** and its alternatives.



| Drug               | Mechanism<br>of Action   | Biomarker(<br>s)                                                                 | Analytical<br>Method          | Quantitative<br>Biomarker<br>Modulation                                                                                     | Clinical<br>Efficacy                                                                                                                                                 |
|--------------------|--------------------------|----------------------------------------------------------------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BMS-986115         | y-secretase<br>inhibitor | Hes1 and Deltex1 mRNA expression in peripheral blood                             | RT-qPCR                       | At 1.5 mg QD (MTD):- >50% sustained inhibition of Hes1 (>80% peak)- >45% sustained inhibition of Deltex1 (>60% peak) [1]    | In a Phase I trial (NCT019862 18) in advanced solid tumors:- 11 of 36 (31%) patients achieved stable disease (SD) 5 of these 11 patients had SD for >6 months.[1][3] |
| AL101 (BMS-906024) | y-secretase<br>inhibitor | HES1 mRNA expression in whole blood; NOTCH- activating mutations in tumor tissue | RT-qPCR;<br>DNA<br>Sequencing | At ≥4 mg QW<br>doses:- >80%<br>peak<br>inhibition of<br>HES1 mRNA-<br>>50%<br>sustained<br>inhibition of<br>HES1<br>mRNA[4] | In a Phase I trial in advanced solid tumors:- 4 objective responses (1 cCR, 3 PR).In a Phase II trial in NOTCH- mutated adenoid cystic carcinoma (ACC):- 12% partial |



|              |                                       |                                                                                                             |                                   |                           | response (PR) rate- 57% stable disease (SD) rate- 69% disease control rate[5]  In a Phase I                                                                                                      |
|--------------|---------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------------------------------|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Brontictuzum | Anti-Notch1<br>monoclonal<br>antibody | Activated Notch1 Intracellular Domain (NICD1) protein expression in tumor tissue; NOTCH1 pathway activation | Immunohisto<br>chemistry<br>(IHC) | Not publicly<br>available | trial in advanced solid tumors:- Clinical benefit in 6 of 36 (17%) evaluable subjects (2 PR, 4 SD ≥6 months) Efficacy signal noted in subjects with ACC and Notch1 pathway activation.[6] [7][8] |

## **Signaling Pathway and Experimental Workflows**

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Notch signaling pathway, the mechanism of action of the compared inhibitors, and the workflows for biomarker analysis.





Click to download full resolution via product page

Caption: The Notch signaling pathway and points of intervention for **BMS-986115**, AL101, and brontictuzumab.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]







- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A phase I dose-escalation and dose-expansion study of brontictuzumab in subjects with selected solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biomarkers for BMS-986115 Efficacy In Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#biomarkers-for-bms-986115-efficacy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com